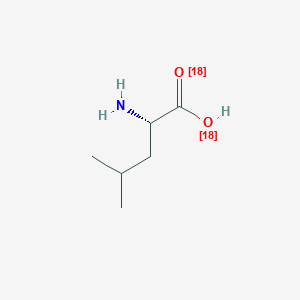
Antitrypanosomal agent 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 4 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease includes human African trypanosomiasis (sleeping sickness) and Chagas disease, which are prevalent in sub-Saharan Africa and Latin America, respectively . The need for new antitrypanosomal agents arises from the toxicity and resistance associated with current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 4 involves the functionalization of a 2-arylquinazoline scaffoldKey steps involve the use of hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 4 undergoes various chemical reactions, including:
Oxidation: Involving the use of H2O2 as an oxidant.
Substitution: Functionalization at the 4-position of the quinazoline scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO).
Substitution: Hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores.
Major Products: The major products formed from these reactions are derivatives of the 2-arylquinazoline scaffold with enhanced antitrypanosomal activity .
Scientific Research Applications
Antitrypanosomal agent 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of antitrypanosomal agents.
Biology: Investigated for its effects on Trypanosoma species and its potential to overcome drug resistance.
Medicine: Potential therapeutic agent for treating human African trypanosomiasis and Chagas disease.
Mechanism of Action
Antitrypanosomal agent 4 exerts its effects through multiple mechanisms:
Nitric Oxide (NO) Production: Enhances the susceptibility of trypanosomatids to NO.
Reactive Oxygen Species (ROS) Production: Promotes ROS production, leading to oxidative stress in the parasites.
Antifolate Activity: Acts as an antifolate agent, disrupting folate metabolism in the parasites.
Comparison with Similar Compounds
- Methionyl-tRNA Synthetase Inhibitors
- Nitro-reductase Inhibitors
- Phosphodiesterase Inhibitors
- Pteridine Reductase 1 Inhibitors
- Rhodesain Inhibitors
Uniqueness: Antitrypanosomal agent 4 is unique due to its multi-faceted mechanism of action, combining NO and ROS production with antifolate activity. This makes it a potent and selective agent against Trypanosoma species .
Properties
Molecular Formula |
C18H14ClN3O5S |
|---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2 |
InChI Key |
HKWIKOKCHZCBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)




![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)



